

A Head-to-Head Comparison of Sarkosyl and Tween 20 in Blocking Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunoassays, such as ELISA and Western blotting, the reduction of non-specific binding is paramount for achieving accurate and reliable results. This is accomplished through the use of blocking buffers, which occupy sites on the assay surface that could otherwise bind to detection antibodies, leading to high background and low signal-to-noise ratios. Among the various components of blocking buffers, detergents play a crucial role. This guide provides a detailed, head-to-head comparison of two commonly discussed detergents: Sarkosyl (Sodium Lauroyl Sarcosinate) and Tween 20 (Polysorbate 20).

At a Glance: Sarkosyl vs. Tween 20

Feature	Sarkosyl (Sodium Lauroyl Sarcosinate)	Tween 20 (Polysorbate 20)
Detergent Type	Anionic	Non-ionic
Primary Role in Immunoassays	Primarily a solubilizing agent, especially for inclusion bodies. Its use as a primary blocking agent is less common.	A common additive to blocking buffers (with proteins like BSA or milk) and a key component of wash buffers.
Mechanism of Action	Disrupts protein-protein and protein-lipid interactions through its charged headgroup and hydrophobic tail. Can be denaturing at higher concentrations.	Reduces non-specific binding by masking hydrophobic surfaces. It is generally considered a mild, non- denaturing detergent.[1]
Effect on Protein Structure	Can be denaturing, which may alter antigen conformation and antibody binding.	Generally non-denaturing, preserving the native structure of proteins and antibodies.
Typical Concentration	0.1% - 1% when used for protein solubilization. Optimal concentration for blocking is not well-established.	0.05% - 0.1% in blocking and wash buffers.[2]

Delving Deeper: A Comparative Analysis

Sarkosyl: The Potent Solubilizer

Sarkosyl, an anionic detergent, is well-regarded for its strong solubilizing properties, particularly in the extraction of proteins from bacterial inclusion bodies.[3][4] Its utility as a primary blocking agent in immunoassays is less documented. As an anionic detergent, Sarkosyl possesses a negatively charged headgroup, which can effectively disrupt various molecular interactions. However, this potency comes with the risk of denaturing proteins, potentially altering the conformation of the target antigen or the binding sites of the antibodies. This could lead to a decrease in the specific signal. While it can be used in techniques like Western blotting and

ELISA, its primary function is often related to sample preparation rather than blocking to prevent non-specific binding.[4][5]

Tween 20: The Gentle Giant of Background Reduction

Tween 20 is a non-ionic detergent and a workhorse in molecular biology labs. Its widespread use in blocking buffers and wash solutions for ELISA, Western blotting, and other immunoassays is a testament to its gentle yet effective nature.[2] Tween 20's mechanism of action involves the masking of hydrophobic sites on the solid phase (e.g., microplate wells or blotting membranes), thereby preventing the non-specific adsorption of antibodies and other proteins.[6] Its non-ionic character ensures that it typically does not disrupt the native structure of proteins, preserving critical antibody-antigen interactions.[1] Tween 20 is most commonly used as an adjunct to protein-based blocking agents like bovine serum albumin (BSA) or non-fat dry milk, where it enhances their blocking efficiency.[6] It is also a standard component of wash buffers, helping to remove unbound reagents and reduce background noise.

Quantitative Performance: A Hypothetical Comparison

While direct, peer-reviewed studies quantitatively comparing Sarkosyl and Tween 20 as primary blocking agents are scarce, we can extrapolate their likely performance based on their known properties. The following table presents hypothetical data from an ELISA experiment designed to illustrate the potential differences in their performance.

Table 1: Hypothetical ELISA Performance Data

Blocking Agent	Signal (OD450)	Background (OD450)	Signal-to-Noise Ratio (Signal/Backgroun d)
1% Sarkosyl	0.850	0.200	4.25
0.05% Tween 20 in 1% BSA	1.200	0.100	12.00
1% BSA	1.150	0.150	7.67
No Blocking Agent	1.300	0.600	2.17

This data is hypothetical and intended for illustrative purposes only.

In this hypothetical scenario, the combination of Tween 20 with a protein blocker (BSA) yields the highest signal-to-noise ratio, indicating the most effective blocking with minimal interference with the specific signal. Sarkosyl, while reducing background compared to no blocking agent, also appears to decrease the specific signal, potentially due to its denaturing effects, resulting in a lower signal-to-noise ratio.

Experimental Protocols

Protocol 1: Preparation and Use of a Tween 20-Based Blocking Buffer for ELISA

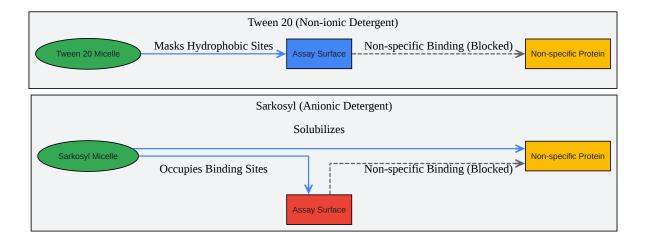
This protocol describes the standard use of Tween 20 as an additive in a protein-based blocking buffer.

- Preparation of Blocking Buffer (1% BSA in PBST):
 - To 900 mL of 1X Phosphate Buffered Saline (PBS), add 10 g of Bovine Serum Albumin (BSA).
 - Stir gently until the BSA is completely dissolved. Avoid vigorous stirring to prevent foaming.
 - Add 1 mL of Tween 20 (for a final concentration of 0.1%).

- Adjust the final volume to 1 L with 1X PBS.
- Filter the solution through a 0.22 μm filter to remove any particulates.
- Store at 4°C for up to one week.
- Blocking Procedure for a 96-well ELISA Plate:
 - \circ After coating the plate with antigen or capture antibody and washing, add 200 μ L of the 1% BSA in PBST blocking buffer to each well.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.
 - Aspirate the blocking buffer from the wells.
 - Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).
 - The plate is now blocked and ready for the addition of samples.

Protocol 2: A Hypothetical Protocol for Using Sarkosyl as a Primary Blocking Agent in ELISA

This protocol is a hypothetical adaptation for using Sarkosyl as a primary blocking agent. Caution: The denaturing properties of Sarkosyl may negatively impact assay performance. Optimization is critical.


- Preparation of Sarkosyl Blocking Buffer (0.5% Sarkosyl in PBS):
 - To 995 mL of 1X Phosphate Buffered Saline (PBS), add 5 g of Sodium Lauroyl Sarcosinate (Sarkosyl).
 - Stir gently until the Sarkosyl is completely dissolved.
 - Adjust the pH to 7.4 if necessary.
 - Filter the solution through a 0.22 μm filter.
 - Store at room temperature.
- Blocking Procedure for a 96-well ELISA Plate:

- $\circ\,$ After coating the plate with antigen or capture antibody and washing, add 200 μL of the 0.5% Sarkosyl blocking buffer to each well.
- Incubate for 1 hour at room temperature.
- Aspirate the blocking buffer from the wells.
- Wash the plate thoroughly (at least 5 times) with a wash buffer (e.g., PBS with 0.05%
 Tween 20) to remove residual Sarkosyl.
- The plate is now blocked and ready for the addition of samples. It is crucial to evaluate the
 effect of this blocking procedure on the specific antibody-antigen interaction.

Visualizing the Mechanisms

The following diagrams illustrate the theoretical mechanisms of action for Sarkosyl and Tween 20 in blocking non-specific binding.

Click to download full resolution via product page

Figure 1: Simplified mechanism of action for Sarkosyl and Tween 20.

Conclusion

The choice between Sarkosyl and Tween 20 in blocking buffers is not a matter of direct substitution but rather one of understanding their distinct properties and intended applications. Tween 20, with its mild, non-denaturing nature, is the established and recommended choice for reducing background in a wide range of immunoassays, typically as an additive to protein-based blockers. Sarkosyl, a more potent, anionic detergent, excels in protein solubilization and its use as a primary blocking agent should be approached with caution due to its potential to denature key biological components of the assay. For researchers aiming to optimize their immunoassays for the highest signal-to-noise ratio, a well-formulated blocking buffer containing a protein blocker and a non-ionic detergent like Tween 20 remains the gold standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x CiteAb BlogCiteAb Blog [blog.citeab.com]
- 2. The use of Tween 20 in immunoblotting assays for the detection of autoantibodies in connective tissue diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. kisker-biotech.com [kisker-biotech.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Sarkosyl and Tween 20 in Blocking Buffers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1583730#head-to-head-comparison-of-sarkosyl-and-tween-20-in-blocking-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com